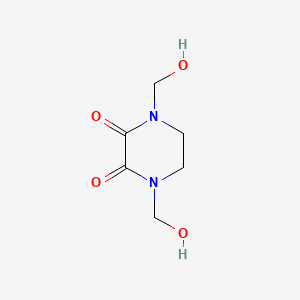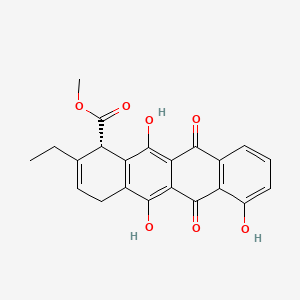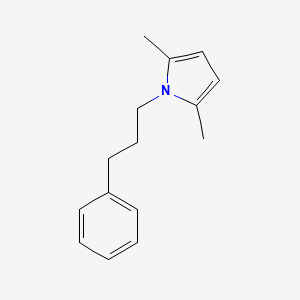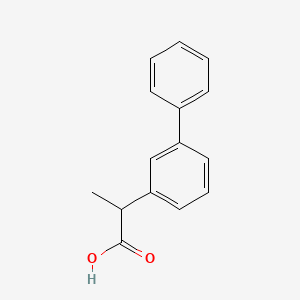
alpha-Methyl-3-biphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methyl-3-biphenylacetic acid: is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . It is also known as [1,1’-Biphenyl]-3-acetic acid, α-methyl-. This compound is characterized by the presence of a biphenyl structure with a methyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-biphenylacetic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methyl-3-biphenylacetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: alpha-Methyl-3-biphenylacetic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of biphenyl derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: this compound has potential applications in the development of anti-inflammatory and analgesic drugs. Its biphenyl structure is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of alpha-Methyl-3-biphenylacetic acid involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, similar to other NSAIDs . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Mefenamic acid: Another NSAID with a similar biphenyl structure.
Flurbiprofen: A biphenyl derivative used as an anti-inflammatory agent.
Fenoprofen: Another biphenyl-based NSAID with similar properties.
Uniqueness: alpha-Methyl-3-biphenylacetic acid is unique due to its specific substitution pattern on the biphenyl structure. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
51498-07-8 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)13-8-5-9-14(10-13)12-6-3-2-4-7-12/h2-11H,1H3,(H,16,17) |
InChI Key |
OQMCVCHIWJWEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


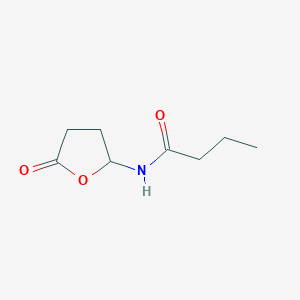
![2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13794973.png)
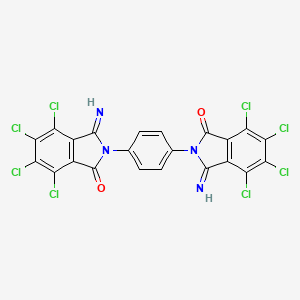
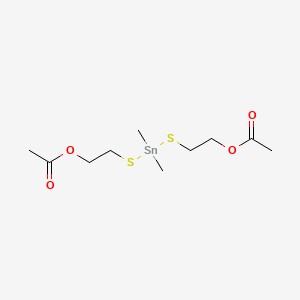
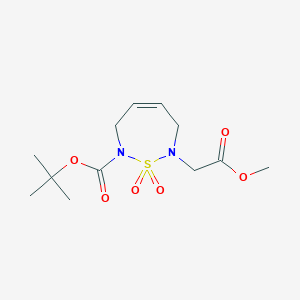
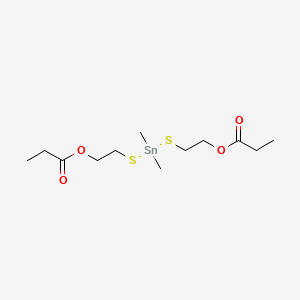
![5-Isobenzofurancarboxylic acid, 3-[4-(diethylamino)-2-ethoxyphenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-1-oxo-, tetradecyl ester](/img/structure/B13795017.png)
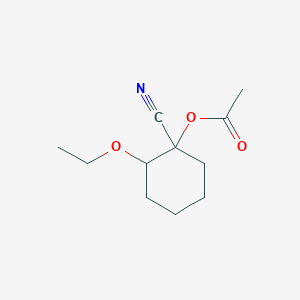
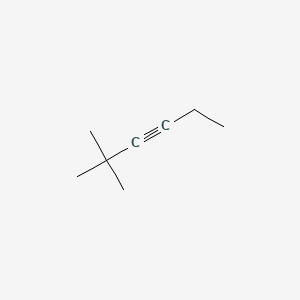
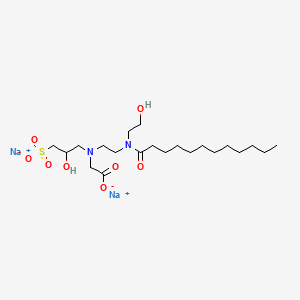
![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)
